Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS']-, (T-4)-
Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS']-, (T-4)-
Brand Name:
Vulcanchem
CAS No.:
1000-90-4
VCID:
VC0090960
InChI:
InChI=1S/2C4H8OS2.Zn/c2*1-3(2)5-4(6)7;/h2*3H,1-2H3,(H,6,7);/q;;+2/p-2
SMILES:
CC(C)OC(=S)[S-].CC(C)OC(=S)[S-].[Zn+2]
Molecular Formula:
C8H14O2S4Zn
Molecular Weight:
335.8 g/mol
Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS']-, (T-4)-
CAS No.: 1000-90-4
Main Products
VCID: VC0090960
Molecular Formula: C8H14O2S4Zn
Molecular Weight: 335.8 g/mol
CAS No. | 1000-90-4 |
---|---|
Product Name | Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS']-, (T-4)- |
Molecular Formula | C8H14O2S4Zn |
Molecular Weight | 335.8 g/mol |
IUPAC Name | zinc;propan-2-yloxymethanedithioate |
Standard InChI | InChI=1S/2C4H8OS2.Zn/c2*1-3(2)5-4(6)7;/h2*3H,1-2H3,(H,6,7);/q;;+2/p-2 |
Standard InChIKey | SZNCKQHFYDCMLZ-UHFFFAOYSA-L |
SMILES | CC(C)OC(=S)[S-].CC(C)OC(=S)[S-].[Zn+2] |
Canonical SMILES | CC(C)OC(=S)[S-].CC(C)OC(=S)[S-].[Zn+2] |
Physical Description | DryPowde |
Related CAS | 108-25-8 (Parent) |
PubChem Compound | 15700457 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume